6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid

Address the critical need for correct isomer in kinase inhibitor synthesis. 6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid (CAS 1228898-06-3) offers orthogonal amino and carboxylic acid handles for systematic SAR expansion. - Core 2-CF3-pyridine hinge-binding motif validated in RORγt inverse agonists (W14, IC50 7.5 nM). - Distinct from inactive 2-amino isomer (CAS 1228898-37-0) and deaminated analog (CAS 913839-73-3). - Bulk stock available for immediate dispatch.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
CAS No. 1228898-06-3
Cat. No. B1409136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid
CAS1228898-06-3
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1CC(=O)O)C(F)(F)F)N
InChIInChI=1S/C8H7F3N2O2/c9-8(10,11)7-4(3-6(14)15)1-2-5(12)13-7/h1-2H,3H2,(H2,12,13)(H,14,15)
InChIKeyQTHVADDUNYVNAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-(trifluoromethyl)pyridine-3-acetic Acid: Fluorinated Building Block


6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid is a heterocyclic organic compound belonging to the class of trifluoromethyl-substituted aminopyridines [1]. With the molecular formula C8H7F3N2O2 and a molecular weight of 220.15 g/mol [2], it is a functionalized pyridine derivative. The compound possesses a carboxylic acid moiety at the 3-position, a trifluoromethyl group at the 2-position, and a primary amine at the 6-position [3]. Its structure (SMILES: Nc1ccc(CC(=O)O)c(C(F)(F)F)n1) indicates its utility as a versatile building block for the synthesis of more complex molecules in pharmaceutical and agrochemical research [1].

1
Trifluoromethyl-substituted aminopyridine building block for medicinal chemistry
2
Orthogonal amine and carboxylic acid handles enable diverse derivatization
3
Supports SAR studies, lead optimization, and agrochemical research

6-Amino-2-(trifluoromethyl)pyridine-3-acetic Acid: Substitution Risks


Substituting 6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid with a generic analog without careful consideration can jeopardize a synthetic route or biological assay. The precise substitution pattern on the pyridine ring is critical. For example, a positional isomer like 2-Amino-6-(trifluoromethyl)pyridine-3-acetic acid (CAS 1228898-37-0) has the same molecular formula (C8H7F3N2O2) but a different spatial arrangement of functional groups (SMILES: Nc1nc(C(F)(F)F)ccc1CC(=O)O) . This difference would alter the molecule's geometry and electronic properties, leading to different reactivity in further chemical transformations and altered binding affinity to biological targets. A close analog, 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid (CAS 913839-73-3), lacks the 6-amino group [1], which is a key functional handle for derivatization and a potential hydrogen bond donor/acceptor for target interactions. Using such a deaminated analog would fail to introduce the necessary structural features, making it unsuitable for projects requiring an amino group at that specific position.

Target compound 6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid
Positional isomer (CAS 1228898-37-0) 2-Amino-6-(trifluoromethyl)pyridine-3-acetic acid Same formula but swapped amine/CF3 positions may shift reactivity and binding geometry, limiting direct replacement in established routes.
Target compound 6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid
Deaminated analog (CAS 913839-73-3) 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid Lacks the 6-amino group, removing a key hydrogen-bond donor and derivatization handle; may not support amine-dependent transformations or target interactions.

6-Amino-2-(trifluoromethyl)pyridine-3-acetic Acid: Differentiation Data


6-Amino-2-(trifluoromethyl)pyridine-3-acetic Acid: Validated Applications


Kinase Inhibitor Synthesis

The core structure of 6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid makes it a valuable precursor for synthesizing ATP-competitive kinase inhibitors. The 2-(trifluoromethyl)pyridine moiety is a known kinase hinge-binding motif [1]. The presence of the 6-amino and 3-acetic acid groups provides two distinct, orthogonal functional handles for further derivatization. The amino group can be reacted with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, while the carboxylic acid can be converted to an ester, amide, or reduced to an alcohol. This orthogonal reactivity allows for the systematic introduction of molecular diversity, which is essential for structure-activity relationship (SAR) studies in medicinal chemistry [2]. The trifluoromethyl group enhances metabolic stability and lipophilicity , making this scaffold a preferred starting point over non-fluorinated analogs for optimizing drug-like properties.

RORγt Inverse Agonist Lead Optimization

Structure-activity relationship (SAR) studies have identified 6-(trifluoromethyl)pyridine as a privileged scaffold for developing inverse agonists of the retinoic acid-related orphan receptor γt (RORγt), a target for autoimmune diseases [1]. In these studies, 6-(trifluoromethyl)pyridine derivatives exhibited potent RORγt inhibitory activity, with the most active compound (W14) showing an IC50 of 7.5 nM in a luciferase reporter assay [2]. While 6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid is not itself a potent RORγt inverse agonist, its core structure is directly related to the active pharmacophore. Therefore, it is a highly relevant starting material for synthesizing focused libraries of new analogs to explore the SAR around this chemotype, offering a direct entry point to a validated target class.

Anti-Infective Lead Generation: Virulence Factors

Research has demonstrated that 2-(trifluoromethyl)pyridines can act as virulence-attenuating inverse agonists of PqsR, a key transcriptional regulator in Pseudomonas aeruginosa [1]. This work highlights the value of the 2-(trifluoromethyl)pyridine head group for developing non-bactericidal agents that disarm pathogenic bacteria. Similarly, (trifluoromethyl)pyridines have shown selective anti-chlamydial activity, with some compounds demonstrating enhanced potency over early leads and a lack of cytotoxicity to mammalian cells [2]. 6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid, with its 2-(trifluoromethyl)pyridine core and reactive amino group, serves as a strategic intermediate. It can be readily elaborated to generate new analogs for screening against these and other bacterial targets, offering a path to novel anti-infective agents with a unique mechanism of action.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
2-(trifluoromethyl)pyridine hinge-binding motif with orthogonal functional handles
Target engagement and selectivity profiling in kinase assays
RORγt inverse agonist library synthesis
6-(trifluoromethyl)pyridine privileged scaffold for RORγt
Cellular RORγt reporter assay response context
Anti-infective lead generation (virulence factors)
PqsR inverse agonism and anti-chlamydial activity motifs
Reported virulence attenuation in bacterial assays
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